molecular formula C8H5FO2 B1599678 5-Fluoro-7-hydroxybenzofuran CAS No. 246029-02-7

5-Fluoro-7-hydroxybenzofuran

Cat. No. B1599678
M. Wt: 152.12 g/mol
InChI Key: WUXXSCOCIVMVEM-UHFFFAOYSA-N
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Description

5-Fluoro-7-hydroxybenzofuran is a chemical compound with the molecular formula C8H5FO2 . It is a fluorinated derivative of hydroxybenzofuran .


Synthesis Analysis

The synthesis of hydroxybenzofuran derivatives has been reported in several studies . One approach involves the addition of 2-lithiated O-protected derivatives to transient 1-pyrroline . Another method involves the formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-7-hydroxybenzofuran consists of a benzofuran backbone with a fluorine atom at the 5-position and a hydroxy group at the 7-position .


Chemical Reactions Analysis

The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied . The interaction of the synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles gave furo [3,2- f ]coumarin-1-carboxylic acids derivatives .


Physical And Chemical Properties Analysis

5-Fluoro-7-hydroxybenzofuran has a molecular weight of 152.12 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anti-Cancer Potential

5-Fluoro-7-hydroxybenzofuran derivatives have shown promise in cancer research. One such application is in the development of anti-estrogen breast cancer agents, where these compounds have been used as a scaffold to synthesize novel drugs targeting estrogen receptor alpha (ERα) in breast cancer cells. For example, a study demonstrated that 3-acyl-5-hydroxybenzofuran derivatives exhibited antiproliferative effects against human breast cancer MCF-7 cells (Li et al., 2013). Another research explored the antitumor efficiency of fluoro-substituted benzothiazole derivatives in both in vitro and in vivo settings, highlighting their potential in cancer treatment (Stojković et al., 2006).

Synthesis and Characterization

The synthesis of 5-Hydroxybenzofurans, including those with fluoro-substitutions, is a key area of research. A notable method involves the PIDA-mediated oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones, achieving high yields (Lin et al., 2022). This synthesis approach is significant for producing compounds with multi-biological activities.

Bioactivation and Deactivation Studies

Studies have been conducted on the bioactivation of fluorinated benzothiazole derivatives, such as 5-fluoro-2-arylbenzothiazoles. These studies aim to understand the metabolic pathways involved in their antitumor activities. Cytochrome P450 enzymes have been identified as key players in both activating and deactivating these compounds, providing insights into their pharmacological potential (Wang & Guengerich, 2012).

Development of Novel Therapeutics

The chemical properties of 5-Fluoro-7-hydroxybenzofuran derivatives make them suitable for developing novel therapeutics. For instance, these compounds have been utilized in the synthesis of new steroids with potential pharmacological applications (Maurin et al., 2002). Additionally, their modification and combination with other pharmacologically active molecules have been explored to enhance drug efficacy and reduce toxicity.

Alzheimer’s Disease Research

Recent studies have shown that 3-aminobenzofuran derivatives, closely related to 5-Fluoro-7-hydroxybenzofurans, can be potential agents in treating Alzheimer’s disease. These compounds have demonstrated potent inhibitory activity against key enzymes involved in the disease, highlighting their multifunctional therapeutic potential (Hasanvand et al., 2022).

Future Directions

Future research could focus on the synthesis of isopseudopsoralen derivatives containing 2-R-3-alkoxycarbonyl-5-hydroxybenzofuran units . Additionally, there is an increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by similar fluorinated compounds .

properties

IUPAC Name

5-fluoro-1-benzofuran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXXSCOCIVMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467170
Record name 5-Fluoro-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-hydroxybenzofuran

CAS RN

246029-02-7
Record name 5-Fluoro-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Mewshaw, D Zhou, P Zhou, X Shi… - Journal of medicinal …, 2004 - ACS Publications
… Treatment of 90 with bromoacetaldehyde acetal and cyclization using PPA and demethylation produced 5-fluoro-7-hydroxybenzofuran (93), which was subsequently converted to the …
Number of citations: 77 pubs.acs.org

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